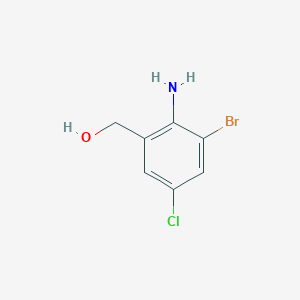
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 4-chloro-3-fluorophenyl group and an amine group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the 4-chloro-3-fluorophenyl Group: The phenyl group can be introduced via a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable cyclopropane derivative.
Amination: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Oximes, nitro compounds.
Reduction: Primary amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
科学的研究の応用
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or pharmacology.
類似化合物との比較
- (1R,2R)-2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine) affects the compound’s reactivity and interaction with molecular targets.
- Unique Properties: The combination of chlorine and fluorine substituents in (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride provides a unique electronic and steric environment, potentially leading to distinct biological and chemical properties.
特性
分子式 |
C9H10Cl2FN |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1 |
InChIキー |
HUBHZRKHOYLABE-SOWVLMPRSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)


![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)

![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
